4-Hydroxybenzylamine hydrobromide

Übersicht

Beschreibung

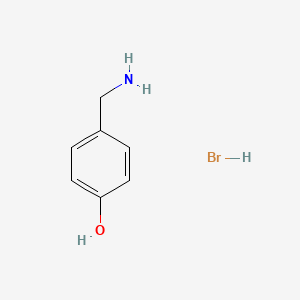

4-Hydroxybenzylamine hydrobromide, also known as HBAH, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and ethanol, and is synthesized from the reaction of 4-hydroxybenzylamine and hydrobromic acid. HBAH has a variety of applications in scientific research, including as a reagent for the synthesis of other compounds and as a biochemical and physiological tool for studying the structure and function of proteins.

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry

4-Hydroxybenzylamine hydrobromide plays a role in the synthesis of various organic compounds. For example, it's an intermediate in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, which has broad applications in medicine, pesticides, and chemical fields. This process involves using methylene chloride as a reaction solvent and dimethylamine hydrochloride as auxiliary materials, offering benefits such as low production cost, simple operation, and environmental friendliness (Wang Ling-ya, 2015).

Biochemistry and Plant Metabolism

In biochemistry, this compound is observed in plant species like Sinapis alba L. and S. arvensis L., where it is found along with other compounds such as sinalbin. Its presence is significant for understanding plant chemotaxonomy, glucosinolate catabolism, and amine metabolism (L. Larsen, O. Olsen, L. Pedersen, H. Sørensen, 1984).

Pharmacology

This compound has shown potential in pharmacology as well. It can inhibit enzymes like GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). The inhibitory effects of 4-Hydroxybenzylamine on these enzymes are significant due to its structural similarity to substrates of the enzymes, suggesting its potential as a lead compound for designing novel GABA-T inhibitors (Y. Tao, Zheng Yuan, Xiao-qiao Tang, Hui-bi Xu, X. Yang, 2006).

Dietary Source of Bioactive Compounds

In terms of dietary significance, this compound derived from plant sources like Sinapis alba sprouts can be considered a source of bioactive compounds. These compounds have potential health-promoting effects, and the biosynthesis of 4-Hydroxybenzylamine in plants involves reactions between l-glutamine and 4-hydroxybenzyl carbocation (H. Frandsen, J. Sørensen, I. L. Petersen, H. Sørensen, 2020).

Natural Product Chemistry

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It is suggested that it may act as a reagent in the synthesis of various compounds by catalyzing the reaction between an amine group and a carboxylic acid. It facilitates the formation of a covalent bond between these two functional groups.

Biochemical Pathways

Similar phenolic compounds are known to be involved in various biochemical pathways, including the suzuki–miyaura coupling reaction .

Pharmacokinetics

It is suggested that this compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also suggested to be an inhibitor of Cytochrome P450 3A4, an enzyme involved in drug metabolism .

Result of Action

Similar phenolic compounds are known to have various effects, including antioxidant activity .

Action Environment

The action, efficacy, and stability of 4-(aminomethyl)phenol Hydrobromide can be influenced by various environmental factors. For instance, it is recommended to store this compound in an inert atmosphere at room temperature . Furthermore, it is suggested to avoid release to the environment due to potential hazards .

Safety and Hazards

When handling 4-Hydroxybenzylamine hydrobromide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

4-Hydroxybenzylamine hydrobromide plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. This compound acts as a substrate for MAO, leading to the production of hydrogen peroxide and the corresponding aldehyde. This interaction is significant as it can influence the levels of reactive oxygen species (ROS) within cells, thereby impacting cellular redox balance .

Additionally, this compound can interact with other biomolecules through hydrogen bonding and π-stacking interactions. These non-covalent interactions can stabilize the compound in various biochemical environments and facilitate its participation in complex biochemical pathways .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving ROS. By modulating the levels of ROS, this compound can affect the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and apoptosis .

Furthermore, this compound can impact gene expression by altering the cellular redox state. Changes in ROS levels can lead to the activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which regulates the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. One key interaction is with MAO, where this compound undergoes oxidative deamination. This reaction produces hydrogen peroxide, which can further react with cellular components, leading to oxidative stress .

Additionally, this compound can form hydrogen bonds and π-stacking interactions with other molecules, stabilizing its structure and facilitating its participation in biochemical reactions. These interactions can influence enzyme activity, either by inhibiting or activating specific enzymes, thereby modulating cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. This degradation can result in the formation of by-products that may have different biochemical properties and effects on cellular function .

Long-term studies have shown that this compound can have sustained effects on cellular redox balance and gene expression. These effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and degradation must be carefully monitored to ensure accurate results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate cellular redox balance and influence gene expression without causing significant toxicity. At higher doses, this compound can induce oxidative stress, leading to cellular damage and apoptosis .

Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Beyond this threshold, the effects can become more pronounced, with potential toxic or adverse effects at high doses. These findings highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with MAO. The oxidative deamination of this compound by MAO produces hydrogen peroxide and the corresponding aldehyde, which can further participate in various biochemical reactions .

Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in redox reactions. This modulation can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments .

The distribution of this compound within cells can influence its biochemical activity and effects on cellular function. For example, its accumulation in mitochondria can enhance its impact on cellular redox balance and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications .

In particular, this compound has been observed to localize in mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism. This localization is significant as it highlights the compound’s potential role in regulating cellular bioenergetics and redox balance .

Eigenschaften

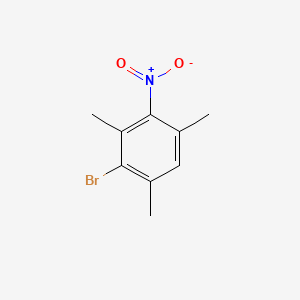

IUPAC Name |

4-(aminomethyl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.BrH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKNRZBDZNVNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374723 | |

| Record name | 4-Hydroxybenzylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90430-14-1 | |

| Record name | 4-Hydroxybenzylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)